molecular formula C15H24N2O2 B1232746 (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one

(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one

Cat. No.: B1232746
M. Wt: 264.36 g/mol
InChI Key: JVYKIBAJVKEZSQ-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7710?,?0??,??]heptadecan-6-one is a chemical compound with the molecular formula C15H24N2O2 It is a derivative of lupanine and is known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one typically involves the hydroxylation of sparteine. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one involves its interaction with specific molecular targets. It can act on enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    Lupanine: A parent compound with a similar structure but lacking the hydroxyl group.

    Sparteine: Another related compound with a different functional group arrangement.

Uniqueness: (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7710?,?0??,??]heptadecan-6-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12+,13-,14-/m1/s1

InChI Key

JVYKIBAJVKEZSQ-RKQHYHRCSA-N

SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O

Isomeric SMILES

C1C[C@@H]2[C@@H]3C[C@H](CN2C(=O)C1)[C@H]4C[C@H](CCN4C3)O

Canonical SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O

Synonyms

13-hydroxy-lupanine
13-hydroxylupanine
13-hydroxylupanine hydrochloride
13alpha-hydroxylupanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one
Reactant of Route 2
(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one
Reactant of Route 3
(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one
Reactant of Route 4
(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one
Reactant of Route 5
(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one
Reactant of Route 6
(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one

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